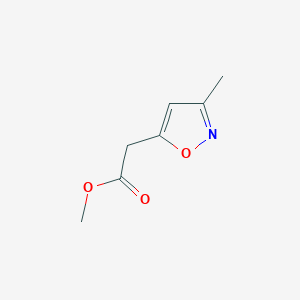

Methyl 2-(3-methylisoxazol-5-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLJRXHTPUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 3 Methylisoxazol 5 Yl Acetate and Analogous Isoxazole Acetate Esters

Direct Synthetic Routes to Methyl 2-(3-methylisoxazol-5-yl)acetate

Direct routes to this compound primarily involve the esterification of the corresponding carboxylic acid, 2-(3-methylisoxazol-5-yl)acetic acid.

Reported Literature Procedures for Esterification or Transesterification

The most common method for the synthesis of this compound is the Fischer esterification of 2-(3-methylisoxazol-5-yl)acetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol and by the removal of water as it is formed. nih.gov

A typical laboratory procedure would involve dissolving 2-(3-methylisoxazol-5-yl)acetic acid in methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours to ensure the completion of the reaction. After cooling, the excess methanol is removed under reduced pressure, and the residue is neutralized with a base, such as sodium bicarbonate solution. The desired ester is then extracted with an organic solvent, dried, and purified by distillation or chromatography.

| Reaction | Reactants | Catalyst | Key Conditions | Products |

| Fischer Esterification | 2-(3-methylisoxazol-5-yl)acetic acid, Methanol | H₂SO₄ or HCl | Reflux, Excess methanol | This compound, Water |

While less common for this specific transformation, transesterification could also be employed. This would involve reacting an existing ester of 2-(3-methylisoxazol-5-yl)acetic acid (e.g., the ethyl ester) with methanol in the presence of an acid or base catalyst to yield the methyl ester.

Precursor-Based Strategies for Isoxazole (B147169) Acetic Acid Derivatives

These strategies focus on synthesizing the 2-(3-methylisoxazol-5-yl)acetic acid precursor, which can then be esterified as described above.

Condensation Reactions Utilizing Substituted Isoxazole Precursors

One potential route to isoxazole acetic acid derivatives involves the condensation of a suitable isoxazole precursor with a reagent that can introduce the acetic acid moiety. For instance, a 5-halomethyl-3-methylisoxazole could be reacted with a cyanide source, such as sodium cyanide, to form the corresponding acetonitrile (B52724) derivative. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired 2-(3-methylisoxazol-5-yl)acetic acid.

Another approach could be the condensation of a 3-methylisoxazole (B1582632) derivative with a suitable two-carbon synthon. For example, the reaction of a 5-lithiated-3-methylisoxazole with a protected haloacetic acid derivative could potentially form the carbon-carbon bond necessary for the acetic acid side chain.

Conversions from Isoxazole-5-carboxaldehyde

The synthesis of 2-(3-methylisoxazol-5-yl)acetic acid can be achieved starting from 3-methylisoxazole-5-carboxaldehyde. This transformation requires a one-carbon homologation of the aldehyde to the corresponding carboxylic acid. A common method to achieve this is the Wittig reaction or a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which can then be reduced and hydrolyzed.

Alternatively, the Strecker synthesis could be employed, where the aldehyde is reacted with an amine and cyanide to form an α-aminonitrile, which can be hydrolyzed to the corresponding α-amino acid. Subsequent deamination would yield the target acetic acid derivative.

Acylation of Isoxazole Nucleophiles

Acylation of a nucleophilic 3-methylisoxazole species at the 5-position can also be a viable route. This would typically involve the generation of an organometallic derivative of 3-methylisoxazole, such as a lithiated species, by deprotonation with a strong base like n-butyllithium. This nucleophilic isoxazole can then react with an appropriate acylating agent, such as a haloacetate ester (e.g., ethyl chloroacetate), to introduce the acetate (B1210297) side chain directly.

Isoxazole Ring Formation Methodologies Applicable to the this compound Skeleton

In this approach, the isoxazole ring is constructed from acyclic precursors that already contain the necessary carbon framework for the final product.

One of the most classical and versatile methods for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). wikipedia.orgyoutube.com To obtain the 3-methyl-5-(alkoxycarbonylmethyl)isoxazole skeleton, a suitable β-ketoester would be required as the 1,3-dicarbonyl component. For example, the reaction of a 4-alkoxycarbonyl-3-oxobutanoate with hydroxylamine could, in principle, lead to the desired isoxazole ring system. The regioselectivity of the cyclization would be a key factor in this approach.

Another powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govwikipedia.org To synthesize this compound via this route, one could envision the reaction of acetonitrile oxide (which would form the 3-methyl group and the isoxazole ring) with a methyl ester of a propiolic acid derivative. The regioselectivity of this cycloaddition would need to be controlled to ensure the formation of the desired 5-substituted isoxazole. Recent developments have focused on environmentally friendly conditions for this reaction, including the use of water as a solvent. beilstein-journals.org

| Method | Key Reactants | Product Skeleton | Notes |

| Reaction with 1,3-Dicarbonyls | β-ketoester, Hydroxylamine | 3-methyl-5-(alkoxycarbonylmethyl)isoxazole | Regioselectivity of cyclization is crucial. wikipedia.orgyoutube.com |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, Alkyne | 3-methyl-5-(alkoxycarbonylmethyl)isoxazole | Offers good control over substitution patterns. nih.govbeilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkene or alkyne, to form an isoxazoline (B3343090) or isoxazole ring, respectively. scielo.brresearchgate.net This method is valued for its high degree of regioselectivity and stereospecificity. scielo.br

The reaction of nitrile oxides with alkenes leads to the formation of Δ2-isoxazolines (4,5-dihydroisoxazoles), which are stable intermediates that can be further transformed into fully aromatic isoxazoles. niscpr.res.innih.gov The nitrile oxides themselves are often generated in situ from the corresponding aldoximes using oxidizing agents like chloramine-T, N-bromosuccinimide, or sodium hypochlorite (B82951) to avoid their dimerization or polymerization. niscpr.res.innih.gov

When vinyl acetate is used as the dipolarophile, its reaction with a nitrile oxide yields a 5-acetoxy-4,5-dihydroisoxazole derivative. niscpr.res.in This cycloaddition provides a direct route to introduce an acetoxy group at the 5-position of the isoxazoline ring, which is a key structural feature for precursors to isoxazole acetate esters. The reaction is generally efficient, with studies showing that using pre-formed, stable nitrile oxides can lead to good yields of the cycloadducts within a short reaction time at room temperature. niscpr.res.in

For example, the reaction of various pre-formed benzonitrile (B105546) oxides with vinyl acetate in dichloromethane (B109758) has been shown to produce the corresponding 3-aryl-5-acetoxy-4,5-dihydroisoxazoles in yields ranging from 35% to 82%. niscpr.res.in

Table 1: Examples of 1,3-Dipolar Cycloaddition of Nitrile Oxides with Vinyl Acetate Data sourced from literature reports. niscpr.res.in

| Nitrile Oxide Precursor (R-CNO) | Product (3-R-5-acetoxy-4,5-dihydroisoxazole) | Yield (%) |

| Benzonitrile oxide | 3-Phenyl-5-acetoxy-4,5-dihydroisoxazole | 82 |

| o-Tolylnitrile oxide | 3-(o-Tolyl)-5-acetoxy-4,5-dihydroisoxazole | 35 |

| p-Methoxyphenylnitrile oxide | 3-(p-Methoxyphenyl)-5-acetoxy-4,5-dihydroisoxazole | 75 |

| 3,4-Methylenedioxyphenylnitrile oxide | 3-(3,4-Methylenedioxyphenyl)-5-acetoxy-4,5-dihydroisoxazole | 70 |

The Δ2-isoxazoline ring formed from the cycloaddition of nitrile oxides and alkenes is not aromatic. To obtain the final isoxazole product, an aromatization step is required. This transformation involves the elimination of a substituent and a proton from the C4 and C5 positions of the isoxazoline ring.

In the case of 5-acetoxy-4,5-dihydroisoxazoles, aromatization can be achieved by eliminating the elements of acetic acid. This process converts the dihydroisoxazole (B8533529) intermediate into the corresponding stable, aromatic isoxazole. Similarly, other 5-substituted isoxazolines can be aromatized. For instance, isoxazolines synthesized using phenyl-vinyl selenide (B1212193) as the dipolarophile can be treated with hydrogen peroxide to achieve aromatization. nih.gov Copper-promoted annulation of alkenes can produce 2-isoxazoline N-oxides, which can be readily converted to isoxazoles. organic-chemistry.org This two-step sequence of cycloaddition followed by aromatization is a versatile strategy for accessing substituted isoxazoles that may be difficult to obtain directly. mdpi.com

Cyclocondensation Reactions

Cyclocondensation reactions provide an alternative and powerful route to isoxazole derivatives, often starting from acyclic precursors. These methods involve the formation of the heterocyclic ring through the reaction of components that bring together the necessary carbon, nitrogen, and oxygen atoms in a single cyclization step.

A highly efficient method for synthesizing substituted isoxazoles is the one-pot, three-component reaction of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride. researchgate.netresearchgate.net This approach is attractive due to its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the three starting components. mdpi.com

The reaction typically proceeds through an initial condensation of the β-keto ester with hydroxylamine to form a 3-substituted-isoxazol-5(4H)-one intermediate. mdpi.com This intermediate then undergoes a Knoevenagel condensation with the aldehyde at the active C4 position to yield the final 3,4-disubstituted isoxazol-5(4H)-one product. mdpi.com Various catalysts, including organic bases like 4-(dimethylamino)pyridine (DMAP) or simple salts like potassium iodide (KI), can be used to promote the reaction, often in environmentally benign solvents like water or ethanol (B145695). researchgate.netresearchgate.net

A study on the synthesis of 3,4,5-trisubstituted isoxazoles utilizes a similar principle, reacting β-ketoesters with nitrile oxides (generated in situ from hydroximoyl chlorides) in an aqueous medium. nih.gov This method provides good to excellent yields under mild conditions at room temperature. nih.gov

Table 2: Catalysts and Conditions for Three-Component Synthesis of Isoxazol-5(4H)-ones Data compiled from various research articles. researchgate.netresearchgate.netmdpi.com

| Catalyst | Solvent | Temperature | Typical Yield Range |

| KI | Water | Room Temperature | 80-95% |

| DMAP | Water-Ethanol | 80 °C | High |

| Salicylic Acid | Ethanol | Reflux | 75-92% |

| Cell-Pr-NH₂ | Ethanol | Room Temperature | Good to High |

The synthesis of isoxazoles from chalcones (1,3-diaryl-2-propen-1-ones) is a classic and reliable cyclocondensation method. orientjchem.orgresearchgate.net Chalcones, which are readily prepared via the Claisen-Schmidt condensation of an aldehyde and an acetophenone, serve as versatile precursors for various heterocyclic systems. nih.govuobaghdad.edu.iq

The reaction involves the condensation of the chalcone (B49325) with hydroxylamine hydrochloride, typically in the presence of a base such as potassium hydroxide (B78521), sodium acetate, or sodium ethoxide. orientjchem.orgnih.gov The hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone system, followed by an intramolecular cyclization and dehydration to afford the 3,5-disubstituted isoxazole. nih.govwisdomlib.org This method allows for the synthesis of a wide array of isoxazole derivatives by simply varying the substituents on the aromatic rings of the initial chalcone. orientjchem.org The reaction is often carried out by refluxing the components in a solvent like ethanol for several hours. orientjchem.orgnih.gov

Multi-Component Reaction (MCR) Approaches for Isoxazol-5(2H)-ones

Multi-component reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The synthesis of isoxazol-5(2H)-ones and their derivatives is well-suited to MCR strategies, which offer advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netscielo.br

The most common MCR for this class of compounds is the three-component cyclocondensation of β-keto esters, aldehydes, and hydroxylamine hydrochloride, as previously described (Section 2.3.2.1). researchgate.net This reaction is a cornerstone for creating libraries of isoxazolone derivatives for pharmaceutical and agrochemical screening. scielo.brchim.it The development of novel catalysts, including ionic liquids, organocatalysts, and nanocomposites, has further enhanced the utility of this MCR, often enabling the reactions to proceed under greener and milder conditions with high yields. researchgate.netscielo.br For instance, the use of an acidic ionic liquid as a catalyst has been shown to produce isoxazol-5(4H)-one derivatives in yields ranging from 20% to 96%. scielo.br Similarly, a synthetic enzyme (synzyme) has been employed as a reusable catalyst for the same transformation, highlighting the move towards more sustainable synthetic protocols. rsc.org

Ring Closure Utilizing Hydroxylamine under Controlled Basic Conditions

A foundational and widely employed method for synthesizing the isoxazole core involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. researchgate.net This process is a condensation reaction that culminates in the cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity of this reaction can be influenced by the pH of the reaction medium. While acidic conditions can favor one isomeric product, reactions under neutral or basic conditions can lead to different isoxazole or intermediate species. nih.gov

In a typical synthesis under basic conditions, a strong base may be used to generate an aminohydroxy anion from hydroxylamine. This anion then acts as an O-nucleophile, attacking the β-position of an enaminone (a common 1,3-dicarbonyl equivalent). This is followed by an intramolecular cyclization and subsequent elimination of a water molecule to yield the final 5-substituted isoxazole product. nanobioletters.com The choice of base and reaction conditions is critical to control the reaction pathway and prevent the formation of undesired side products. nanobioletters.com For instance, the synthesis of 3-amino-5-methyl isoxazole involves a ring closure reaction with hydroxylamine under alkaline conditions as the final step. google.com

Catalytic Systems in Isoxazole Synthesis

Modern synthetic strategies increasingly rely on catalytic systems to improve reaction rates, yields, and selectivity while often allowing for milder reaction conditions. mdpi.com The synthesis of isoxazoles has benefited significantly from the development of various catalytic protocols, including those based on transition metals, small organic molecules (organocatalysts), and nanomaterials. researchgate.netclockss.orgmdpi.com

Transition Metal-Catalyzed Methods

Transition metals have played a pivotal role in advancing isoxazole synthesis. researchgate.net Catalysts based on copper, rhodium, gold, and palladium are frequently used to facilitate diverse transformations. rsc.orgresearchgate.net Copper-catalyzed reactions are common, for instance, in the conversion of methylarenes into isoxazole derivatives and in mediating annulation reactions between two different alkynes. nih.gov Gold(III) chloride has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in very good yields. organic-chemistry.org

These catalytic systems enable reactions that are often difficult to achieve through traditional methods, such as direct C-H functionalization and complex annulations, thereby expanding the accessible chemical space of isoxazole derivatives. researchgate.netrsc.org

Table 1: Examples of Transition Metal-Catalyzed Isoxazole Syntheses

| Catalyst | Reaction Type | Starting Materials | Product Type | Ref. |

|---|---|---|---|---|

| Copper | Annulation | Two different alkynes | Isoxazoles | nih.gov |

| Copper | C-H activation | Methylarenes, KNO₃ | Isoxazole derivatives | nih.gov |

| Gold(III) chloride | Cycloisomerization | α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |

Organocatalytic Protocols for Isoxazol-5(4H)-one Formation

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and sustainable tool in organic synthesis. clockss.org The synthesis of isoxazol-5(4H)-ones, a prominent subclass of isoxazoles, has been extensively explored using organocatalytic multicomponent reactions. clockss.orgresearchgate.net These reactions typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.in

A variety of readily available and inexpensive organocatalysts have been successfully employed, often under environmentally benign conditions. researchgate.nettandfonline.com For example, 2-aminopyridine (B139424) has been used as an efficient catalyst in water at 80 °C, offering good yields and simple product isolation. clockss.org Other catalysts such as urea, citrazinic acid, sodium malonate, and triphenylphosphine (B44618) have also proven effective, promoting the reaction in green solvents like water or ethylene (B1197577) glycol, or even under solvent-free conditions. researchgate.netniscpr.res.intandfonline.comtandfonline.com The proposed mechanism often involves the catalyst activating the β-ketoester by abstracting an acidic proton, which facilitates the subsequent condensation steps. clockss.org

Table 2: Organocatalysts in the Synthesis of Isoxazol-5(4H)-ones

| Organocatalyst | Solvent | Key Advantages | Ref. |

|---|---|---|---|

| 2-Aminopyridine | Water | Low cost, sustainable, appreciable yields | clockss.org |

| Urea | Water | Commercially available, cost-efficient | researchgate.net |

| Citrazinic Acid | Water | Low-cost, efficient, very good to excellent yields | tandfonline.com |

| Sodium Malonate | Water | Eco-friendly, room temperature, short reaction times | niscpr.res.in |

| Triphenylphosphine | Water | Efficient, good to excellent yields, applicable to sonochemistry | tandfonline.com |

Nanocatalyst Applications in Heterocycle Synthesis

Nanocatalysts represent a frontier in catalytic science, offering advantages such as high surface-area-to-volume ratios, enhanced activity, and easy separation and reusability, which aligns with the principles of green chemistry. mdpi.comresearchgate.net In the synthesis of isoxazoles, various nanocatalysts have been developed to improve efficiency and sustainability. mdpi.com

For instance, magnetically separable Fe₃O₄ nanoparticles, sometimes in a core-shell structure like ZnO@Fe₃O₄, have been used to catalyze the multicomponent synthesis of isoxazol-5(4H)-ones. mdpi.com These catalysts can be easily recovered using an external magnet and reused multiple times without significant loss of activity. mdpi.com Other examples include amine-functionalized montmorillonite (B579905) (NH₂-MMT) and ferrite (B1171679) nanoparticles (Fe₂O₃ NPs), which have been effectively used in ultrasound-assisted syntheses, further enhancing reaction rates. mdpi.com The use of nanocatalysts often allows for reactions to be performed in aqueous media under mild conditions, reducing the reliance on hazardous organic solvents. mdpi.commdpi.com

Green Chemistry Principles Applied to Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for isoxazoles to minimize environmental impact. niist.res.inbenthamdirect.com This involves designing processes that reduce waste, avoid hazardous substances, improve energy efficiency, and utilize renewable resources. benthamdirect.com

Key green approaches in isoxazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) is a common strategy. niscpr.res.innih.gov Many organocatalytic and nanocatalytic syntheses of isoxazol-5(4H)-ones are performed in aqueous media. researchgate.netniscpr.res.in

Alternative Energy Sources: Ultrasound and microwave irradiation are used as non-conventional energy sources to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. mdpi.combenthamdirect.comresearchgate.net Sonochemistry, in particular, has been shown to enhance reaction efficiency and reduce energy consumption in the synthesis of various isoxazole scaffolds. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): The one-pot synthesis of isoxazoles from three or more starting materials is a prime example of an atom- and step-economical process. nih.gov MCRs reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.gov

Use of Recyclable Catalysts: The application of heterogeneous catalysts, such as nanocatalysts or catalysts supported on polymers, allows for easy recovery and reuse, which is both economically and environmentally advantageous. mdpi.comnih.gov For example, catalysts derived from agro-waste, like water extract of orange fruit peel ash (WEOFPA), have been developed for solvent-free isoxazole synthesis. nih.gov

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Systematic optimization of reaction parameters is crucial for maximizing the chemical yield and purity of the desired isoxazole product while minimizing reaction time and side-product formation. researchgate.net This process typically involves varying one parameter at a time while keeping others constant to identify the optimal conditions.

Key parameters that are commonly optimized include:

Catalyst: The choice and loading of the catalyst are critical. For instance, in the Lewis acid-promoted synthesis of isoxazoles, AlCl₃ was found to be more effective than other Lewis acids, with 3 equivalents providing the optimal yield. nih.gov

Solvent: The reaction medium can significantly influence reaction rates and yields. In one study, dichloromethane (DCM) was identified as the best solvent for a catalytic intramolecular cycloaddition, affording a 94% yield, whereas other solvents like toluene, acetonitrile, and THF gave lower yields. mdpi.com

Temperature: Reaction temperature affects the kinetics of the reaction. While some reactions proceed efficiently at room temperature, others require heating. niscpr.res.inmdpi.com For a Lewis acid-promoted synthesis, 90 °C was found to be optimal, as increasing the temperature to 140 °C decreased the yield. nih.gov

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved, avoiding unnecessary energy consumption and potential product degradation. mdpi.com

Table 3: Example of Reaction Condition Optimization for the Synthesis of Isoxazole 3a mdpi.com

| Entry | Iodine Reagent (mol%) | Acid (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Iodobenzoic acid (20) | p-TsOH (20) | CH₂Cl₂ | 94 |

| 2 | 2-Iodobenzoic acid (20) | p-TsOH (20) | Toluene | 81 |

| 3 | 2-Iodobenzoic acid (20) | p-TsOH (20) | CH₃CN | 78 |

| 4 | 2-Iodobenzoic acid (20) | p-TsOH (20) | THF | 75 |

| 5 | 2-Iodobenzoic acid (20) | p-TsOH (10) | CH₂Cl₂ | 85 |

| 6 | 2-Iodobenzoic acid (20) | TfOH (20) | CH₂Cl₂ | 80 |

| 7 | Iodoform (20) | p-TsOH (20) | CH₂Cl₂ | 65 |

Based on the intramolecular cycloaddition of alkyne-tethered aldoxime 1a. mdpi.com

Systematic Evaluation of Solvent Effects

The selection of an appropriate solvent is paramount in the synthesis of isoxazole derivatives, as it can significantly influence reaction rates, yields, and facilitate greener chemical processes. Research into the synthesis of analogous compounds, such as ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate, has demonstrated the profound impact of the solvent choice.

In a one-pot, three-component cyclocondensation reaction to form these analogous isoxazole acetates, an optimization study identified water (H₂O) as the most effective solvent. eurekaselect.com The use of water as a reaction medium is not only cost-effective but also aligns with the principles of green chemistry due to its non-toxic and non-flammable nature. eurekaselect.comresearchgate.net This approach highlights a shift away from traditional, often hazardous, organic solvents. researchgate.net Further embracing sustainable practices, other studies have explored novel solvent systems, such as agro-waste-based media derived from orange peels, providing an eco-friendly alternative to conventional solvents like ethanol.

| Solvent System | Synthetic Method | Compound Type | Key Finding | Reference |

| Water (H₂O) | Three-component cyclization | Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate | Most effective solvent, promoting green chemistry principles. | eurekaselect.com |

| Aqueous Media | Tartaric acid-catalyzed reaction | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Enables reaction at room temperature, offering an ecofriendly process. | researchgate.net |

| Dioxane | Fe(II)-catalyzed isomerization | Isoxazole-4-carboxylic esters and amides | Effective for high-temperature (105 °C) isomerization reactions. | researchgate.net |

| MeCN | Fe(II)-catalyzed isomerization | Transient 2-acyl-2-(methoxycarbonyl)-2H-azirines | Optimal for milder temperature (50 °C) synthesis of intermediates. | researchgate.net |

| DCM | Intramolecular cycloaddition | Bicyclic isoxazole derivatives | Effective solvent for reactions catalyzed by ZrCl₄ at low temperatures. | nih.gov |

Temperature Profile Investigations

Reaction temperature is a critical variable that directly affects the kinetics and thermodynamics of isoxazole acetate synthesis, influencing both reaction time and product yield. Investigations across various synthetic strategies reveal a range of optimal temperatures, contingent on the specific reactants and catalytic systems employed.

For the synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives via an azolium salt-catalyzed reaction, the optimal temperature was determined to be 70 °C. eurekaselect.com In contrast, a Lewis acid-promoted synthesis of different isoxazole derivatives using aluminum trichloride (B1173362) proceeded efficiently at 90 °C. nih.gov Milder conditions have also been proven effective; for instance, some syntheses proceed at room temperature, particularly when catalyzed by tartaric acid in an aqueous medium. researchgate.net Low-temperature conditions, such as -78 °C, have been utilized in the formation of bicyclic isoxazoles to achieve desired yields and selectivity. nih.gov This variation underscores the importance of empirical temperature profiling for each specific synthetic methodology to maximize efficiency and minimize potential side reactions or product degradation. nih.gov

| Optimal Temperature | Synthetic Method | Catalyst/Promoter | Key Finding | Reference |

| 70 °C | One-pot cyclocondensation | Azolium salt | Identified as the best temperature for maximizing yield. | eurekaselect.com |

| 90 °C | Lewis acid-promoted synthesis | Aluminum trichloride | Effective for the conversion of 2-methylquinoline (B7769805) derivatives. | nih.gov |

| 105 °C | Fe(II)-catalyzed isomerization | FeCl₂·4H₂O | Required for the isomerization of 4-acyl-5-methoxyisoxazoles. | researchgate.net |

| Room Temperature | Tartaric acid-catalyzed synthesis | Tartaric acid | Sufficient for reactions in aqueous media, promoting a green approach. | researchgate.net |

| -78 °C | Intramolecular cycloaddition | ZrCl₄ | Optimal for the formation of bicyclic isoxazole derivatives. | nih.gov |

| 60-85 °C | Fischer Esterification | Sulfuric acid | A range identified as optimal for esterification reactions. | nih.govhillpublisher.com |

Catalyst Loading and Recyclability Studies

The efficiency of isoxazole synthesis is often dependent on the catalyst employed, with catalyst loading being a key parameter to optimize for both economic and environmental reasons. Studies on analogous isoxazole acetate syntheses have focused on minimizing catalyst usage without compromising yield and exploring catalyst reusability.

In the synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate, optimization studies revealed that a catalyst loading of just 5 mol% of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride was sufficient to effectively drive the reaction. eurekaselect.com Similarly, the synthesis of other isoxazole derivatives has been achieved using 5 mol% of DL-Tartaric acid. researchgate.net The development of heterogeneous catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂), is particularly noteworthy as these catalysts can be easily recovered and reused, enhancing the sustainability of the process. organic-chemistry.org While many modern methods aim to reduce reliance on toxic transition metals, nih.gov some protocols still effectively use copper catalysts for cycloaddition reactions. eresearchco.com The move towards metal-free syntheses represents a significant advancement in the field. nih.gov

| Catalyst | Loading | Recyclability | Compound Type | Key Finding | Reference |

| 1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride | 5 mol% | Not reported | Isoxazole acetate derivatives | Sufficient loading for efficient reaction. | eurekaselect.com |

| DL-Tartaric acid | 5 mol% | Not reported | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Low loading in an aqueous, green protocol. | researchgate.net |

| Aluminum trichloride (AlCl₃) | 3 equiv. | Not reported | Isoxazole derivatives | Used as a Lewis acid promoter, avoiding transition metals. | nih.gov |

| NaHSO₄/SiO₂ | Not specified | Yes | 3-Acylisoxazoles | Heterogeneous catalyst that can be recovered and reused. | organic-chemistry.org |

| Hypervalent iodine(III) species | Catalytic amount | Not reported | Polycyclic isoxazole derivatives | Efficiently catalyzes intramolecular oxidative cycloaddition. | mdpi.com |

Substrate Scope and Methodological Limitations in Isoxazole Acetate Synthesis

The versatility of a synthetic method is defined by its substrate scope—the range of starting materials that can be successfully converted into the desired products. Research into the synthesis of isoxazoles and their derivatives has explored a wide variety of substrates, demonstrating broad applicability but also uncovering certain limitations.

Methodologies have shown high tolerance for a diverse array of functional groups. For instance, the Lewis acid-promoted synthesis of isoxazoles is effective for 2-methylquinoline derivatives bearing both electron-deficient and electron-rich functional groups. nih.gov Similarly, one-pot cyclocondensation reactions have been successfully applied to a range of aryl and heteroaryl aldehydes. eurekaselect.com The synthesis is not limited to simple aromatic systems; methods have been developed for the preparation of complex structures, including polycyclic and fused isoxazole derivatives, from alkyne- or alkene-tethered aldoximes. mdpi.com

| Substrate Class | Functional Group Tolerance | Method | Limitations | Reference(s) |

| Aryl/Heteroaryl Aldehydes | Broad tolerance | One-pot cyclocondensation | Generally high-yielding. | eurekaselect.comresearchgate.net |

| 2-Methylquinolines | Electron-donating and electron-withdrawing groups | Lewis acid-promoted synthesis | Generally good to excellent yields. | nih.gov |

| Alkynes/Alkenes | Wide range of functional groups tolerated | 1,3-Dipolar cycloaddition | Uncatalyzed reactions may lack regioselectivity and require harsh conditions. | organic-chemistry.orgeresearchco.com |

| Aldoximes | Alkyne- and alkene-tethered substrates | Intramolecular oxidative cycloaddition | Efficient for creating fused heterocyclic systems. | mdpi.com |

| NH-Heterocycles | Pyrrole, indole, piperidine (B6355638) derivatives | Reaction with amidoximes | Can lead to significantly lower product yields. | mdpi.com |

Chemical Reactivity and Transformation Studies of Methyl 2 3 Methylisoxazol 5 Yl Acetate

Reactions of the Ester Functional Group

The ester functional group in Methyl 2-(3-methylisoxazol-5-yl)acetate is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups.

Hydrolysis to the Corresponding Acetic Acid Derivative

The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(3-methylisoxazol-5-yl)acetic acid. This reaction is typically carried out under basic conditions followed by acidification. A common method involves the use of a base such as sodium hydroxide (B78521) in a solvent mixture like tetrahydrofuran, methanol (B129727), and water. The reaction mixture is stirred at room temperature, and after the reaction is complete, the pH is adjusted to acidic levels (e.g., pH=2) with an acid like hydrochloric acid to protonate the carboxylate salt and yield the final carboxylic acid product.

A representative hydrolysis reaction is detailed in the table below:

| Reactant | Reagents | Product | Conditions |

| This compound | 1. Sodium Hydroxide (NaOH) in THF/Methanol/Water | 2-(3-methylisoxazol-5-yl)acetic acid | Room Temperature, 18-20 h |

| 2. Hydrochloric Acid (HCl) |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org In an acidic environment, a strong acid protonates the carbonyl group, enhancing its electrophilicity for the alcohol to attack. wikipedia.org Under basic conditions, an alkoxide, acting as a potent nucleophile, attacks the carbonyl carbon of the ester. wikipedia.org

To drive the reaction to completion, the alcohol reactant is often used in excess or as the solvent. wikipedia.org For instance, to synthesize the ethyl ester from this compound, the reaction would be conducted in ethanol (B145695) with a suitable catalyst.

The general scheme for transesterification is presented in the following table:

| Reactant | Reagent (Alcohol) | Catalyst | Product |

| This compound | R-OH (e.g., Ethanol) | Acid or Base | Alkyl 2-(3-methylisoxazol-5-yl)acetate |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester can be converted to amides through reaction with amines. This amidation can be performed directly or with the aid of catalysts. For instance, the commercially available compound 2-(3-methylisoxazol-5-yl)-N-p-tolyl-acetamide demonstrates a successful amidation reaction of the parent ester or its corresponding acid with p-toluidine. beilstein-journals.org

Modern catalytic methods, such as those employing DABCO/Fe3O4, facilitate the N-methyl amidation of carboxylic acids derived from esters, offering an atom-economic route to N-methyl amides. rsc.org Additionally, various catalytic systems have been developed for the direct amidation of esters, which can tolerate a range of functional groups. epfl.ch

A summary of amidation possibilities is shown below:

| Reactant | Amine Reagent | Potential Catalyst | Product |

| This compound | p-Toluidine | - | 2-(3-methylisoxazol-5-yl)-N-p-tolyl-acetamide |

| 2-(3-methylisoxazol-5-yl)acetic acid | Methylamine | DABCO/Fe3O4 | N-methyl-2-(3-methylisoxazol-5-yl)acetamide |

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under certain reductive or oxidative conditions. The substituents on the ring can influence its stability and reactivity.

Oxidation Reactions

The isoxazole ring is generally stable to many oxidizing agents. However, specific reactions can be employed to modify the substituents or the ring itself. For example, hydroboration-oxidation of 2,3-dihydroisoxazoles can lead to the formation of isoxazolidin-4-ols. beilstein-journals.org This reaction involves the addition of a borane (B79455) across the double bond followed by oxidation with hydrogen peroxide under basic conditions. beilstein-journals.org While this applies to a reduced form of the isoxazole ring, it highlights a pathway for introducing hydroxyl groups. The stability of the isoxazole ring can be compromised under certain conditions, such as high pH and temperature, which can lead to ring opening. researchgate.net

Reduction Reactions

The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond. Various reducing agents and conditions can be employed, leading to different products. Catalytic hydrogenation is a common method for reducing the isoxazole ring. nih.gov For instance, 3,5-disubstituted isoxazoles can be reduced via catalytic hydrogenation. nih.gov

Reductive ring-opening of isoxazoles can also be achieved using reagents like copper catalysts, which can yield enaminones. mdpi.com Another method involves the use of an iron powder catalyst in hexafluoro-2-propanol. nih.gov The choice of reducing agent and reaction conditions can influence the outcome of the reaction, with some methods being more effective than others. nih.gov In metabolic studies of drugs containing an isoxazole ring, such as razaxaban, reductive ring opening has been identified as a major metabolic pathway. acs.org

A summary of reduction methods for the isoxazole ring is provided in the table below:

| Starting Material | Reagents/Catalyst | Product Type |

| 3,5-Disubstituted Isoxazoles | Catalytic Hydrogenation | Reduced products |

| 3,5-Disubstituted Isoxazoles | Iron powder/Hexafluoro-2-propanol | Reduced products |

| Isoxazoles | Copper/Diamine catalyst | Enaminones |

| Razaxaban (in vivo/in vitro) | NADH-dependent reductases | Benzamidine metabolite |

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Core

The isoxazole ring, being an electron-rich heteroaromatic system, exhibits characteristic reactivity towards both electrophiles and nucleophiles. In the context of this compound, the substitution pattern of the core significantly influences the regiochemistry of these reactions.

Electrophilic Substitution:

Electrophilic substitution on the isoxazole nucleus of 3,5-disubstituted isoxazoles, such as the title compound, predominantly occurs at the C4 position. This is attributed to the electronic nature of the ring, where the C4 carbon is the most nucleophilic. A common and synthetically useful electrophilic substitution is halogenation. For instance, the reaction of 3,5-disubstituted isoxazoles with electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl) readily affords the corresponding 4-halo-isoxazole derivatives.

A study on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to form isoxazoles demonstrated that various electrophiles, including ICl, I₂, and Br₂, can be used to introduce a halogen at the C4 position in good to excellent yields under mild conditions. acs.org While this is a method for synthesis, it also highlights the susceptibility of the C4 position to electrophilic attack.

| Electrophile | Reagent | Expected Product with this compound |

| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 2-(4-chloro-3-methylisoxazol-5-yl)acetate |

| Bromination | N-Bromosuccinimide (NBS) | Methyl 2-(4-bromo-3-methylisoxazol-5-yl)acetate |

| Iodination | Iodine Monochloride (ICl) | Methyl 2-(4-iodo-3-methylisoxazol-5-yl)acetate |

Nucleophilic Substitution:

Direct nucleophilic substitution on an unsubstituted isoxazole ring is generally difficult due to its electron-rich nature. However, the introduction of a good leaving group or activation of the ring can facilitate such reactions. One of the most effective methods for functionalizing the C4 position via a nucleophilic-type reaction is through lithiation. Treatment of 3,5-disubstituted isoxazoles with a strong base, such as n-butyllithium, at low temperatures leads to deprotonation at the C4 position, forming a 4-lithioisoxazole intermediate. researchgate.net This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C4 position.

Furthermore, studies have shown that in some cases, a nucleophilic substitution of a group on the isoxazole ring is possible, especially if the ring is activated by electron-withdrawing groups or in fused systems. nih.gov For instance, the displacement of a dimethylamino group in certain ortho-oximes of N,N-dimethylaniline derivatives can lead to the formation of fused isoxazoles. nih.gov While not directly applicable to the title compound as a substitution reaction, it demonstrates the possibility of nucleophilic attack on the isoxazole core under specific circumstances.

| Reaction | Reagent | Intermediate | Electrophile | Expected Product |

| Lithiation | n-Butyllithium | Methyl 2-(4-lithio-3-methylisoxazol-5-yl)acetate | CO₂ then H⁺ | 5-(2-methoxy-2-oxoethyl)-3-methylisoxazole-4-carboxylic acid |

| Lithiation | n-Butyllithium | Methyl 2-(4-lithio-3-methylisoxazol-5-yl)acetate | I₂ | Methyl 2-(4-iodo-3-methylisoxazol-5-yl)acetate |

Regioselective Functionalization Strategies

The development of regioselective functionalization strategies is crucial for the synthesis of specifically substituted isoxazole derivatives for various applications. For a molecule like this compound, with two distinct substituents at the 3- and 5-positions, regioselective reactions can target either the remaining C4 position on the ring or the substituents themselves.

One of the primary strategies for regioselective functionalization of the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regioselectivity of this reaction is influenced by both steric and electronic factors of the reactants. For instance, the reaction of a nitrile oxide with a terminal alkyne generally leads to the 3,5-disubstituted isoxazole. By carefully choosing the alkyne and nitrile oxide precursors, one can control the substitution pattern of the resulting isoxazole. nih.gov

A facile synthetic route towards either 3- or 5-fluoroalkyl-substituted isoxazoles has been developed, which highlights the ability to control regioselectivity during the synthesis. mdpi.comnsf.gov This approach can be adapted to introduce other functional groups at either the 3- or 5-position with high regioselectivity.

Furthermore, a regioselective route to 5-substituted isoxazole-3-phosphonates has been achieved through the 1,3-dipolar cycloaddition of (diethoxyphosphoryl)formonitrile oxide to monosubstituted alkynes. nih.gov This demonstrates that even with a functionalized nitrile oxide, high regioselectivity can be achieved to yield the 5-substituted product.

For the post-synthetic functionalization of the pre-formed isoxazole ring in this compound, the strategies discussed in the previous section are key. The C4 position is the most accessible for both electrophilic and nucleophilic (via lithiation) substitution, providing a reliable method for regioselective functionalization at this position.

| Strategy | Position Targeted | Reaction Type | Example |

| Electrophilic Halogenation | C4 | Electrophilic Substitution | Reaction with NBS to yield Methyl 2-(4-bromo-3-methylisoxazol-5-yl)acetate |

| Lithiation-Electrophile Quench | C4 | Nucleophilic Substitution | Reaction with n-BuLi followed by DMF to yield Methyl 2-(4-formyl-3-methylisoxazol-5-yl)acetate |

| Directed ortho-Metalation | Side-chain dependent | Directed Metalation | If an appropriate directing group is present on a side-chain, metalation can be directed to a specific position. |

Ring Modification and Rearrangement Chemistry

Ring Expansion Reactions (e.g., to 1,3-oxazines)

The isoxazole ring, while generally stable, can undergo ring expansion reactions under specific conditions to form larger heterocyclic systems. A notable example is the rhodium-catalyzed ring expansion of isoxazoles to 4H-1,3-oxazines. wikipedia.org This transformation is achieved by reacting the isoxazole with a rhodium carbenoid, generated from a diazo compound.

The proposed mechanism involves the formation of an isoxazolium ylide intermediate, which then undergoes a rearrangement. This rearrangement can proceed through a 1,2-shift or by ring-opening to a 3-imino-2-en-1-one, which then undergoes a 6π electrocyclization to form the 4H-1,3-oxazine ring. wikipedia.org This methodology has been shown to be effective for a range of isoxazoles, affording the corresponding 1,3-oxazines in good to excellent yields. wikipedia.org

Applying this to this compound, a reaction with a rhodium carbenoid, for example, generated from methyl phenyldiazoacetate, would be expected to yield a substituted 4H-1,3-oxazine.

| Isoxazole Substrate | Diazo Compound | Catalyst | Product Type | Expected Yield Range |

| 3,5-disubstituted isoxazole | Methyl phenyldiazoacetate | Rh₂(OAc)₄ | 4H-1,3-oxazine | 67-96% wikipedia.org |

| This compound | Ethyl diazoacetate | Rh₂(OAc)₄ | Substituted 4H-1,3-oxazine | High |

Thermal or Chemical Elimination Processes from Isoxazoline (B3343090) Intermediates

While this compound contains a stable aromatic isoxazole ring, isoxazoline intermediates, which are partially saturated analogues, are key precursors in some synthetic routes to isoxazoles and can undergo elimination reactions. More relevant to the reactivity of the isoxazole ring itself is the cleavage of the weak N-O bond, which can be considered a form of chemical elimination or fragmentation.

The N-O bond in isoxazoles and isoxazolines is susceptible to reductive cleavage under various conditions. wikipedia.org This cleavage is a synthetically useful transformation as it unmasks a 1,3-dicarbonyl or a β-hydroxy ketone functionality. Common reagents for the reductive cleavage of the N-O bond include catalytic hydrogenation (e.g., with Raney nickel or Pd/C), or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂). wikipedia.org

For this compound, reductive cleavage of the N-O bond would lead to the opening of the isoxazole ring to form a β-enaminone intermediate, which upon hydrolysis would yield a 1,3-dicarbonyl compound.

Deprotonation at the C3 position of an isoxazole ring can also lead to the cleavage of the O-N bond and subsequent ring-opening. This process, however, is less common than deprotonation at the more acidic C5 or even the C4 positions.

| Reaction | Reagent/Condition | Intermediate | Final Product after Hydrolysis |

| Reductive N-O Cleavage | Raney Nickel, H₂ | β-enaminone | Methyl 4-amino-2,4-dioxobutanoate |

| Reductive N-O Cleavage | LiAlH₄ | γ-amino alcohol | Methyl 4-amino-3-hydroxy-4-oxobutanoate |

| Photolysis | UV irradiation | Azirine intermediate | Rearrangement to an oxazole (B20620) derivative |

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in this compound is situated between two electron-withdrawing groups: the 3-methylisoxazol-5-yl ring and the methyl acetate (B1210297) group. This positioning makes the protons on the methylene carbon acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance delocalization of the negative charge onto the isoxazole ring and the carbonyl group of the ester.

This "active methylene" character allows for a variety of synthetic transformations at this position. Deprotonation with a base such as sodium ethoxide or lithium diisopropylamide (LDA) would generate a nucleophilic enolate, which can then react with a range of electrophiles.

| Base | Electrophile | Expected Product |

| Sodium Ethoxide | Alkyl halide (e.g., CH₃I) | Methyl 2-(3-methylisoxazol-5-yl)propanoate |

| Lithium Diisopropylamide (LDA) | Aldehyde (e.g., benzaldehyde) | Methyl 3-hydroxy-2-(3-methylisoxazol-5-yl)-3-phenylpropanoate |

| Sodium Hydride | Acyl chloride (e.g., acetyl chloride) | Methyl 2-(3-methylisoxazol-5-yl)-3-oxobutanoate |

Research on the reaction of active methylene compounds with 5-azidoisoxazoles has shown that the carbanions generated from these compounds readily participate in cyclization reactions. mdpi.com While the substrate is different, this further supports the notion that the methylene bridge in the title compound is a reactive site for carbanion formation and subsequent reactions.

Advanced Computational Studies of Methyl 2 3 Methylisoxazol 5 Yl Acetate

Quantum Chemical Approaches for Electronic Structure Elucidation

The electronic structure of Methyl 2-(3-methylisoxazol-5-yl)acetate is fundamental to understanding its reactivity and properties. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for this exploration.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bohrium.com For isoxazole (B147169) derivatives, DFT calculations, often employing basis sets like 6-311+G(d,p) or B3LYP/6-311G(d,p), are utilized to determine optimized molecular geometry and electronic properties. bohrium.comiucr.orgmdpi.com These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). bohrium.com

For this compound, DFT studies would likely reveal the influence of the ester and methyl groups on the electronic environment of the isoxazole ring. The calculated HOMO-LUMO energy gap is a key parameter, providing insights into the molecule's chemical reactivity and kinetic stability. iucr.orgmdpi.com A smaller gap generally suggests higher reactivity. The MEP map would visualize the electrophilic and nucleophilic sites, with negative potential regions (often around the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the ester) indicating susceptibility to electrophilic attack, and positive potential regions suggesting sites for nucleophilic attack.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical for its interactions with other molecules. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformations.

Computational Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. nih.gov

Theoretical calculations can generate predicted spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.netolemiss.edu For instance, DFT calculations can predict vibrational frequencies that correspond to the peaks in an IR spectrum. nih.gov Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized isoxazole derivatives. bohrium.com The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in interpreting UV-Visible spectra, providing information about the electronic excitations within the molecule. nih.gov These computational predictions can aid in the analysis of experimental data and can even help to resolve ambiguities in spectral assignments. nih.gov

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Isoxazole Derivative

| Spectroscopic Data | Computationally Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) - C3a-H | 3.59 | 3.76 |

| 13C NMR (ppm) - C3a | 59.71 | 55.79 |

| IR (cm-1) - C=O stretch | (Typically calculated) | ~1720 |

Data derived from a study on a different isoxazole derivative for illustrative purposes. nih.gov

Reaction Mechanism Exploration Through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those for the synthesis of isoxazoles. The most common route to isoxazole synthesis is the [3+2] cycloaddition reaction involving nitrile oxides. mdpi.comresearchgate.net

Computational studies, often using DFT, can map out the entire reaction pathway, identifying transition states and intermediates. mdpi.com This allows for the calculation of activation energies, which can explain the observed regioselectivity and stereoselectivity of a reaction. mdpi.com For the synthesis of isoxazoles, computational analysis can help to understand why certain isomers are formed preferentially over others. By examining the energies of different possible transition states, researchers can predict the most likely reaction outcome. nih.gov These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes. mdpi.comnih.gov

Molecular Docking Studies (for related isoxazole derivatives, as a research avenue for the scaffold)

While specific docking studies for this compound are not widely reported, the isoxazole scaffold is a common feature in molecules designed for biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This is frequently used in drug discovery to understand how a potential drug molecule might interact with a protein target. acs.orgconnectjournals.comnih.gov

For various isoxazole derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of enzymes like cyclooxygenases (COX) and cytochrome P450. nih.govtandfonline.com These studies identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the isoxazole derivative and the amino acid residues in the active site of the protein. orientjchem.org The results of these docking studies can provide a rationale for the observed biological activity of these compounds and can guide the design of new, more potent derivatives. ijpca.org This approach represents a significant research avenue for exploring the potential biological applications of the this compound scaffold.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-aminoisoxazole-4-carbonitrile |

| 3,5-diaminoisoxazole-4-carboxamide |

| (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole |

Derivatization and Structure Activity Relationship Sar Investigations Centered on the Methyl 2 3 Methylisoxazol 5 Yl Acetate Scaffold

Rational Design and Synthesis of Novel Isoxazole (B147169) Derivatives from the Methyl 2-(3-methylisoxazol-5-yl)acetate Core

The rational design of new chemical entities from the this compound core primarily focuses on the modification of the acetate (B1210297) side chain. The ester functional group is a key handle for derivatization, most commonly through hydrolysis to the corresponding carboxylic acid, followed by the formation of amide bonds with a diverse array of amines. This strategy allows for the systematic introduction of various substituents to probe interactions with biological targets.

A typical synthetic pathway commences with the base-promoted hydrolysis of the methyl ester. libretexts.org For instance, reacting this compound with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727)/water/tetrahydrofuran readily yields the sodium salt of 2-(3-methylisoxazol-5-yl)acetic acid. chemicalbook.com Subsequent acidification provides the free carboxylic acid, a crucial intermediate for further synthesis. chemicalbook.com

This carboxylic acid can then be coupled with various primary or secondary amines to generate a library of amide derivatives. The amide bond formation is typically facilitated by standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netfishersci.fi This well-established methodology enables the creation of a wide range of analogs with tailored physicochemical properties.

Alternatively, amides can be synthesized directly from the parent ester, this compound, through aminolysis. libretexts.org More recent advancements in catalysis have also enabled the direct formation of amides from esters using transition metal catalysts (e.g., Ni or Pd) that activate the C(acyl)-O bond for reaction with an amine. researchgate.net These methods offer a more atom-economical route by avoiding the need for stoichiometric activating agents. researchgate.net

The table below illustrates a rationally designed library of potential amide derivatives synthesized from the 2-(3-methylisoxazol-5-yl)acetic acid intermediate.

| Entry | Amine Reactant | Resulting Amide Derivative | Rationale for Inclusion |

|---|---|---|---|

| 1 | Aniline | N-phenyl-2-(3-methylisoxazol-5-yl)acetamide | Introduces a simple aromatic ring to explore π-stacking interactions. |

| 2 | Benzylamine | N-benzyl-2-(3-methylisoxazol-5-yl)acetamide | Adds a flexible aromatic group, increasing conformational possibilities. |

| 3 | Morpholine | 1-(Morpholino)-2-(3-methylisoxazol-5-yl)ethan-1-one | Incorporates a polar, heterocyclic group to enhance solubility. |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(3-methylisoxazol-5-yl)acetamide | Probes the effect of an electron-withdrawing substituent on the phenyl ring. |

| 5 | Piperidine (B6355638) | 1-(2-(3-methylisoxazol-5-yl)acetyl)piperidine | Introduces a non-aromatic, lipophilic cyclic amine. |

Impact of Substituent Variations on Chemical Reactivity and Synthetic Outcomes

Variations in the substituents on the this compound scaffold can profoundly influence both chemical reactivity and the biological activity of the resulting derivatives. Modifications can be targeted at the 3-methyl group, the C4 position of the isoxazole ring, or the methylene (B1212753) bridge of the acetate side chain.

The electronic nature of substituents on the isoxazole ring is critical. For example, the introduction of a strong electron-withdrawing group, such as a nitro group at the C4 position, significantly activates the molecule. Studies on 3-methyl-4-nitro-5-styrylisoxazoles have shown that the nitro group renders the molecule an excellent Michael acceptor, facilitating reactions with nucleophiles like thiols. researchgate.net This demonstrates that installing an electron-withdrawing group on the core isoxazole ring can alter its fundamental reactivity and open new avenues for synthetic modification. Conversely, electron-donating groups would decrease the electrophilicity of the ring and side chain.

Steric hindrance also plays a crucial role. Replacing the 3-methyl group with a bulkier substituent, such as an isopropyl or tert-butyl group, would sterically encumber the adjacent C4 position and the N2 atom of the isoxazole ring. This could hinder the approach of reagents and affect reaction rates or even alter regiochemical outcomes in certain synthetic transformations. Similarly, substitution on the methylene bridge of the acetate group would create a chiral center and could sterically shield the ester carbonyl, potentially slowing down reactions like hydrolysis or aminolysis.

The impact of these variations extends to the biological properties of the final compounds. In a series of benzofuran-isoxazole hybrids, it was observed that the presence of both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro, chloro) groups on an aryl substituent attached to the isoxazole ring led to enhanced antibacterial activity. nih.gov This highlights the complex interplay between electronic effects and biological function.

The following table summarizes the predicted effects of different types of substituents on the scaffold's reactivity.

| Modification Site | Substituent Type | Predicted Impact on Chemical Reactivity |

|---|---|---|

| Isoxazole C4 Position | Electron-Withdrawing (e.g., -NO₂, -CN) | Increases electrophilicity of the ring; activates adjacent positions for nucleophilic attack. |

| Isoxazole C4 Position | Electron-Donating (e.g., -NH₂, -OCH₃) | Decreases electrophilicity of the ring; increases electron density. |

| Isoxazole C3 Position | Bulky Alkyl Group (e.g., -C(CH₃)₃) | Introduces steric hindrance, potentially slowing reactions at adjacent sites. |

| Acetate Methylene (-CH₂-) | Alkyl Substitution (e.g., -CH(CH₃)-) | Creates a chiral center; may sterically hinder reactions at the carbonyl group. |

Conformational Analysis and its Influence on Molecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of a biological target. For derivatives of this compound, conformational analysis is crucial for understanding how these molecules interact with proteins and other macromolecules.

The primary source of conformational flexibility in this scaffold is the rotation around the single bond connecting the C5 atom of the isoxazole ring and the methylene carbon of the acetate side chain. The dihedral angle of this bond dictates the spatial orientation of the ester (or subsequent amide) group relative to the plane of the isoxazole ring. Different rotational conformers (rotamers) will present distinct three-dimensional arrangements of key pharmacophoric features, such as hydrogen bond acceptors (the isoxazole N and O atoms, the carbonyl oxygen) and hydrophobic regions (the 3-methyl group).

The conformational preferences of these molecules can be investigated using both computational and experimental methods. nih.gov Computational techniques, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory), can be used to perform systematic conformational searches and identify low-energy, stable conformers. nih.gov Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons, helping to elucidate the predominant conformation in solution. nih.govmdpi.com

The specific conformation adopted by a derivative directly influences its molecular interactions. For a molecule to bind effectively to a receptor or enzyme active site, its pharmacophoric elements must align correctly with complementary features in the binding pocket. For example, a pharmacophore model developed for isoxazole analogues binding to the System xc⁻ transporter highlighted the importance of the spatial relationship between the isoxazole ring and other functional groups for binding affinity. nih.gov Therefore, understanding the conformational landscape of derivatives from the this compound scaffold is essential for designing molecules with optimized binding and, consequently, enhanced biological activity. acs.orgresearchgate.net

The Isoxazole Ring as a Privileged Scaffold in Medicinal and Agrochemical Chemistry

The isoxazole ring is widely regarded as a privileged scaffold in the fields of medicinal chemistry and agrochemistry. researchgate.netresearchgate.net This designation stems from its frequent appearance in a multitude of compounds demonstrating a broad spectrum of biological activities. nih.gov Its utility is underscored by its presence in numerous commercially successful pharmaceuticals and crop protection agents. rsc.orgscilit.com

In medicine, the isoxazole moiety is a core structural component of drugs targeting a wide range of conditions. rsc.org Notable examples include:

Antibacterial agents: Sulfamethoxazole, Cloxacillin, Dicloxacillin, and Flucloxacillin contain an isoxazolyl group and are used to treat bacterial infections. researchgate.netwikipedia.org

Anti-inflammatory drugs: Valdecoxib and Leflunomide are isoxazole derivatives used to treat arthritis and other inflammatory conditions. researchgate.netnih.gov

Anticonvulsants: Zonisamide is an isoxazole-containing drug used in the management of epilepsy. researchgate.net

Antidepressants: Isocarboxazid utilizes the isoxazole core in its function as a monoamine oxidase inhibitor. nih.gov

In the agrochemical sector, isoxazole derivatives have been developed as effective herbicides, fungicides, and insecticides. researchgate.netnih.gov For instance, Isoxaben is a pre-emergence herbicide used for controlling broadleaf weeds, and isoxaflutole (B1672639) is another important herbicide. nih.govwikipedia.org The versatility of the isoxazole scaffold allows for extensive chemical modification, enabling the fine-tuning of properties like potency, selectivity, and environmental persistence, which are critical for agricultural applications. scilit.comnih.gov The proven track record of this heterocyclic system validates the selection of the this compound scaffold as a valuable starting point for the discovery of new therapeutic and agrochemical agents. researchgate.net

Applications in Organic Synthesis and Intermediacy

Methyl 2-(3-methylisoxazol-5-yl)acetate as a Key Intermediate for Complex Molecule Synthesis

The isoxazole (B147169) motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. The 3-methylisoxazole (B1582632) moiety, in particular, is found in several FDA-approved drugs, including antibiotics, sulfonamides, antidepressants, and anti-inflammatory agents. This compound serves as a valuable intermediate for introducing this key structural unit into larger, more complex molecules.

The compound's utility stems from the reactivity of the methyl acetate (B1210297) side chain. The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-methylisoxazol-5-yl)acetic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively. Furthermore, the methylene (B1212753) group (-CH2-) adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can participate in various carbon-carbon bond-forming reactions. This allows for the extension and elaboration of the side chain, a critical step in building molecular complexity.

Utility in the Construction of Other Heterocyclic Systems

The inherent structure of this compound makes it a valuable precursor for synthesizing more elaborate heterocyclic architectures, including hybrid, fused, and polycyclic systems.

Hybrid molecules, which combine two or more different pharmacophoric units into a single compound, are a major focus of drug discovery. The isoxazole ring is a common component in such hybrids due to its favorable metabolic stability and ability to participate in hydrogen bonding. Research has shown the successful synthesis of various isoxazole-containing hybrids, such as benzofuran-isoxazoles and isoxazole-isoquinolinones.

This compound is an ideal starting point for creating such structures. The methyl acetate group can be readily transformed into other functional groups that can then be used to link the isoxazole core to another heterocyclic system. For example, hydrolysis to the carboxylic acid allows for amide bond formation with an amino-substituted heterocycle, creating a new hybrid molecule.

The development of fused and polycyclic frameworks is central to the synthesis of novel chemical entities. Isoxazole derivatives can be used to construct these systems. While specific examples starting from this compound are not extensively documented, the general reactivity of the isoxazole ring and its side chains allows for its incorporation into larger ring systems. Cyclization reactions involving the side chain and substituents on the isoxazole ring (or a partner molecule) can lead to the formation of fused heterocyclic structures, such as thiazolo[3,4-d]isoxazoles. The functional handles on this compound provide the necessary points of attachment and reaction to build these complex architectures.

Contribution to the Design and Synthesis of Chemical Libraries

Chemical libraries, which are large collections of structurally related compounds, are essential tools in high-throughput screening for drug discovery and other applications. Building blocks with versatile functional groups are needed to generate these libraries efficiently.

This compound is well-suited for this role. The isoxazole core can serve as a central scaffold. The methyl acetate side chain provides a point for diversification; it can be converted to a carboxylic acid and then reacted with a library of different amines to produce a large library of amides. Alternatively, the alpha-carbon can be functionalized with a variety of substituents. This strategy allows for the rapid generation of many distinct molecules, all containing the 3-methylisoxazol-5-yl core, which can then be screened for biological activity. The synthesis of small libraries of targeted hybrid compounds has been demonstrated as a viable strategy using isoxazole building blocks.

Role in the Development of Specialty Chemicals

Beyond pharmaceuticals, isoxazole derivatives have applications as specialty chemicals, such as materials for chemical biology. The specific properties of the isoxazole ring, including its electronic nature and stability, can be harnessed for various functions. This compound can be used as an intermediate in the synthesis of these specialty chemicals. By modifying the side chain or using the isoxazole ring as a component in a larger functional molecule, materials with tailored electronic, optical, or binding properties can be developed.

Exploration in Agrochemical Research Applications

The isoxazole scaffold is not only important in medicine but also in agriculture. Several commercial fungicides contain a 3- or 5-methylisoxazole (B1293550) motif. The biological activity of this heterocyclic system makes it an attractive target for the development of new crop protection agents.

This compound can be used as a starting material to synthesize novel candidate agrochemicals. The compound allows for the introduction of the active isoxazole moiety, while the side chain can be modified to fine-tune the compound's properties, such as its potency, selectivity, and environmental persistence. This approach is analogous to its use in medicinal chemistry, where a core scaffold is decorated with different functional groups to optimize for a specific biological effect.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3-methylisoxazol-5-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification or coupling reactions. For example, a solvent-free reductive amination approach (used for structurally similar benzoxazole derivatives) involves refluxing intermediates in absolute alcohol and monitoring progress via TLC (e.g., Chloroform:Methanol 7:3) . Microwave-assisted synthesis or catalytic esterification (e.g., using H2SO4 or DMAP) may improve yield and reduce side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ice water (for hydrazide intermediates) is recommended .

Q. How is this compound characterized spectroscopically, and what key peaks are diagnostic in NMR/IR?

- Methodological Answer :

- 1H NMR : The methyl group on the isoxazole ring (C3-CH3) typically appears as a singlet at δ 2.1–2.3 ppm. The acetate methyl ester (COOCH3) resonates at δ 3.6–3.8 ppm, while the α-methylene group (CH2COO) shows as a singlet or multiplet near δ 3.9–4.1 ppm.

- 13C NMR : The carbonyl carbon (COOCH3) is observed at ~170 ppm, and the isoxazole carbons appear between 95–110 ppm.

- IR : Strong ester C=O stretching at 1720–1740 cm⁻¹ and isoxazole ring vibrations near 1600 cm⁻¹ .

Q. What purification techniques are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate ester derivatives from unreacted starting materials.

- Recrystallization : Ethanol or methanol/water mixtures are effective for isolating crystalline intermediates, as demonstrated in hydrazide derivative synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from stereochemical variations or assay conditions. To address this:

- Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) .

- Use computational docking (e.g., AutoDock Vina) to compare binding modes of active vs. inactive derivatives. For example, the 3-methylisoxazole moiety in RU-301 (a TAM kinase inhibitor) forms critical hydrophobic interactions with kinase domains .

Q. How does the electronic nature of the isoxazole ring influence the compound’s reactivity in nucleophilic or acylation reactions?

- Methodological Answer : The electron-deficient isoxazole ring directs electrophilic substitution to the 4-position. For nucleophilic acyl substitution (e.g., ester hydrolysis):

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Key challenges include:

- Stereochemical Complexity : Use chiral HPLC or asymmetric synthesis to isolate enantiomers (e.g., methyl jasmonate analogs require strict stereocontrol for bioactivity) .

- Metabolic Instability : Incorporate deuterium (e.g., methyl jasmonate-d5) or fluorinated groups to enhance metabolic stability .

- Off-Target Effects : Combine biochemical assays (e.g., kinase profiling) with transcriptomic analysis to identify unintended targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products